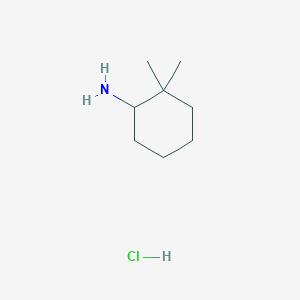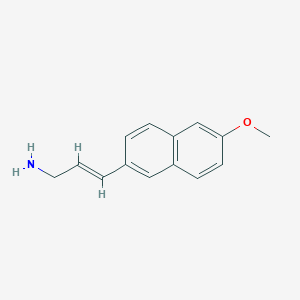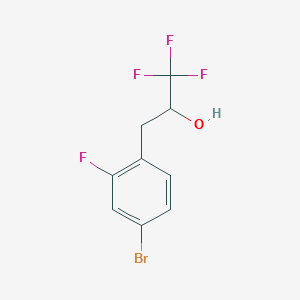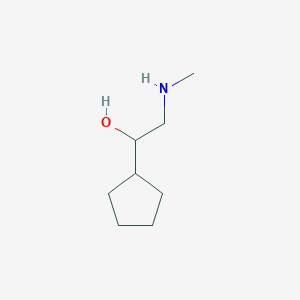![molecular formula C10H18N2O B13588434 rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis](/img/structure/B13588434.png)
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis is a synthetic compound with a complex bicyclic structure It is characterized by its octahydrocyclopenta[b]pyrrole core, which is substituted with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce high-purity this compound.
化学反応の分析
Types of Reactions
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for potential therapeutic applications, including as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxamide
Uniqueness
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
(3aR,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c1-10(2)6-12(9(11)13)8-5-3-4-7(8)10/h7-8H,3-6H2,1-2H3,(H2,11,13)/t7-,8+/m0/s1 |
InChIキー |
FXXSAOTUPBUXGE-JGVFFNPUSA-N |
異性体SMILES |
CC1(CN([C@H]2[C@@H]1CCC2)C(=O)N)C |
正規SMILES |
CC1(CN(C2C1CCC2)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
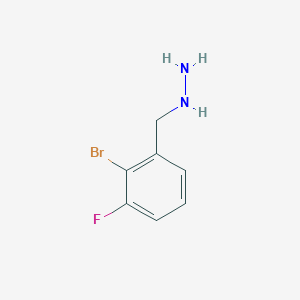
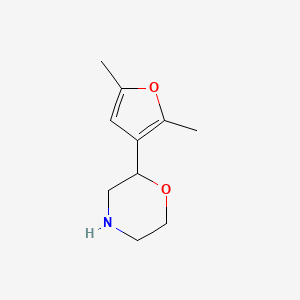
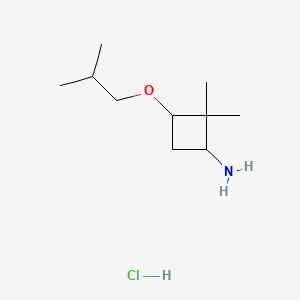
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
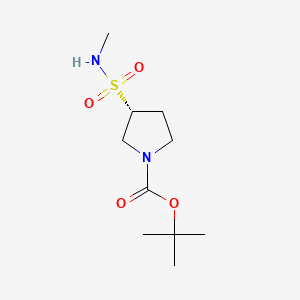
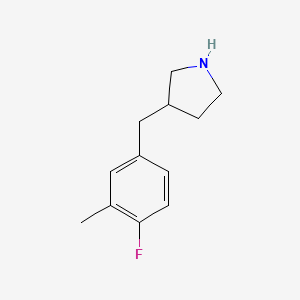
amine](/img/structure/B13588403.png)
